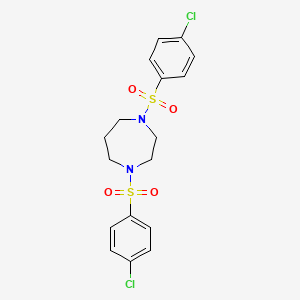![molecular formula C18H14N2O3 B2390170 2-{[1-(2-cyano-3-nitrilo-1-propényl)-2-naphtyl]oxy}acétate d'éthyle CAS No. 866142-63-4](/img/structure/B2390170.png)
2-{[1-(2-cyano-3-nitrilo-1-propényl)-2-naphtyl]oxy}acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile. It is a colourless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
- Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .
- Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids (e.g., concentrated sulfuric acid). The cyanoacetic acid can be prepared via Kolbe nitrile synthesis using sodium chloroacetate and sodium cyanide .
- Reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .
- Oxidation of 3-ethoxypropionitrile, an ether, with oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as catalyst and N-hydroxyphthalimide as a radical generator .
Molecular Structure Analysis
The molecular structure of Ethyl cyanoacetate is represented by the formula C5H7NO2 .Chemical Reactions Analysis
With its three different reactive centers—nitrile, ester, acidic methylene site—ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
The vapor pressure of ethyl cyanoacetate follows the Antoine equation log 10 (P) = A− (B/ (T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K . Two polymorphic forms occur . Below −111 °C, the crystal form II is dominant . Above this temperature, the crystal form I is formed which melts at −22 °C . The heat capacity at 25 °C is 220.22 J K −1 mol −1 .Mécanisme D'action
ENPA is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory compounds. ENPA has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
ENPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. ENPA has also been shown to reduce inflammation and oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ENPA has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on ENPA. One potential direction is to study its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its potential use in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to understand the mechanism of action of ENPA and to identify potential side effects and toxicity.
Méthodes De Synthèse
ENPA is synthesized through a multistep process that involves the reaction of 2-naphthol with ethyl chloroacetate followed by the reaction of the intermediate product with 3-cyano-2-propenenitrile. The final product is obtained through the reaction of the intermediate product with ethyl chloroformate.
Applications De Recherche Scientifique
Synthèse de Dérivés
Ce composé peut être utilisé dans la synthèse de dérivés d'acétate d'éthyle 2-cyano-2-(1,3-dialkylimidazolidin-2-ylidène) . Cette réaction présente des avantages tels que la simplicité opérationnelle, des conditions de réaction douces et d'excellents rendements .
Analyse de la Structure Cristalline
La structure cristalline de composés similaires, tels que l'acétate d'éthyle 2-cyano-2-(1,3-dithian-2-ylidène), a été étudiée . Cette recherche peut fournir des informations sur les propriétés structurelles du "2-{[1-(2-cyano-3-nitrilo-1-propényl)-2-naphtyl]oxy}acétate d'éthyle".
Inhibiteurs du Transport du Pyruvate Mitochondrial
Des dérivés de ce composé, tels que le (2 E)-2-cyano-3-phénylprop-2-énoate, peuvent agir comme inhibiteurs du transport du pyruvate mitochondrial . Ceci est important car le pyruvate est la substance clé qui contrôle la formation de diacétyle, d'acétaldéhyde et d'acétate pendant la fermentation alcoolique .
Préparation de Composés Hautement Régiosélectifs
Les dérivés de composés tels que les dithio-acétals de -oxo-cétène peuvent subir diverses transformations, en plus des réactions impliquant le groupe carbonyle, la double liaison C=C ou les atomes de soufre . Cela peut conduire à la préparation de composés hautement régiosélectifs .
Synthèse de Molécules Complexes
La fonctionnalisation des dithioacétals de cétène fournit des outils plus puissants pour le développement de nouveaux intermédiaires . Parmi ces constructions sur le squelette des dithioacétals de cétène, en particulier celles impliquant la formation des liaisons C—C en utilisant des carboélectrophiles tels que les aldéhydes, ont fourni un lien efficace entre ces composés et une variété de composés organiques avec d'autres groupes fonctionnels .
Préparation de Composés Organiques Contenant du Trifluorométhyle
Les composés organiques contenant du trifluorométhyle présentent un intérêt particulier dans les domaines pharmaceutique et agrochimique en raison de leur lipophilie, de leurs propriétés hydrophobes et de leur caractère métabolique stable . La préparation de ces composés peut être réalisée par l'utilisation de dérivés de ce composé .
Safety and Hazards
Ethyl cyanoacetate is labeled with the signal word “Warning” according to GHS labelling. The hazard statements include H302, H312, H319, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P322, P330, P337+P313, P363, P501 .
Propriétés
IUPAC Name |
ethyl 2-[1-(2,2-dicyanoethenyl)naphthalen-2-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-2-22-18(21)12-23-17-8-7-14-5-3-4-6-15(14)16(17)9-13(10-19)11-20/h3-9H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMZEXGAVOKBFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)
![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)








